Sodium thiophene-3-trihydroxyborate
Description
Sodium thiophene-3-trihydroxyborate (chemical formula: C₄H₆BO₃S·Na) is an organoboron compound featuring a thiophene ring substituted with a trihydroxyborate group at the 3-position, coordinated to a sodium cation. Its SMILES string ( OB-(O)C1=CSC=C1.[Na+]) and InChI key (LIOOUOBOWQMMGO-UHFFFAOYSA-N) confirm its structural configuration .
Properties
Molecular Formula |
C4H6BNaO3S |
|---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
sodium;trihydroxy(thiophen-3-yl)boranuide |
InChI |
InChI=1S/C4H6BO3S.Na/c6-5(7,8)4-1-2-9-3-4;/h1-3,6-8H;/q-1;+1 |
InChI Key |
LIOOUOBOWQMMGO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSC=C1)(O)(O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium thiophene-3-trihydroxyborate typically involves the reaction of thiophene-3-boronic acid with sodium hydroxide in the presence of water. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Sodium thiophene-3-trihydroxyborate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-3-boronic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different thiophene-based compounds.
Substitution: This compound can participate in substitution reactions, where the borate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium thiophene-3-trihydroxyborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of sodium thiophene-3-trihydroxyborate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The borate group can form reversible covalent bonds with hydroxyl groups in biomolecules, affecting their function . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares sodium thiophene-3-trihydroxyborate with structurally or functionally related organoboron compounds, focusing on molecular properties, stability, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Boron Substituent Effects
- This compound’s trihydroxyborate group (B(OH)₃⁻) confers hydrophilicity but may reduce stability compared to fluorinated analogs like potassium thiophene-3-trifluoroborate (BF₃⁻). Fluorinated boronates exhibit enhanced thermal and hydrolytic stability due to the electron-withdrawing effect of fluorine .
- 3-Thiophenylboronic acid (B(OH)₂) is a boronic acid derivative, enabling direct participation in Suzuki-Miyaura cross-coupling reactions. However, it lacks the ionic character of sodium/potassium salts, limiting its solubility in polar solvents .
Counterion Influence
- Sodium vs. potassium counterions affect solubility and lattice energy. Potassium salts (e.g., potassium thiophene-3-trifluoroborate) often exhibit higher crystallinity and stability in organic solvents compared to sodium analogs .
- Sodium tetraphenylborate’s bulky phenyl groups render it water-insoluble, contrasting with this compound’s hydrophilic nature .
Potential applications in materials science or as a precursor for functionalized thiophenes . Potassium thiophene-3-trifluoroborate: Widely employed in palladium-catalyzed cross-coupling reactions due to its stability and compatibility with diverse substrates . 3-Thiophenylboronic acid: A staple in synthetic organic chemistry for constructing thiophene-containing polymers or pharmaceuticals .
Table 2: Stability and Reactivity Comparison
| Property | This compound | Potassium Thiophene-3-Trifluoroborate | 3-Thiophenylboronic Acid |
|---|---|---|---|
| Thermal Stability | Moderate (decomposes >150°C) | High (stable up to 250°C) | Low (hygroscopic) |
| Hydrolytic Stability | Low (B(OH)₃⁻ prone to hydrolysis) | High (BF₃⁻ resistant to hydrolysis) | Moderate |
| Reactivity in Cross-Couplings | Limited data | High (efficient in Pd catalysis) | High (direct coupling) |
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